molecular formula C18H16ClNO3S B2983682 N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide CAS No. 425403-30-1

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide

Cat. No.: B2983682
CAS No.: 425403-30-1
M. Wt: 361.84
InChI Key: LJLUKZWDAZRVTE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide is a chemical compound with the molecular formula C18H16ClNO4S and a molecular weight of 377.84 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a hydroxyl group, as well as a benzenesulfonamide moiety with an ethyl group.

Preparation Methods

The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11,20-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLUKZWDAZRVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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